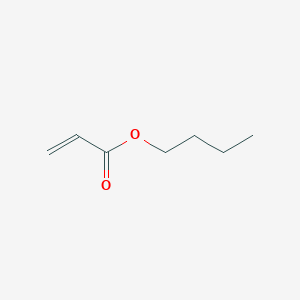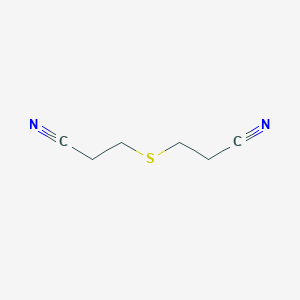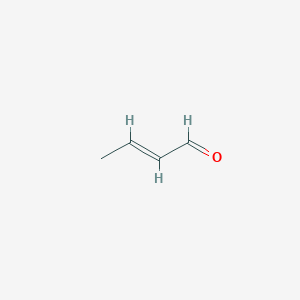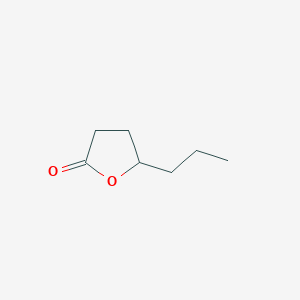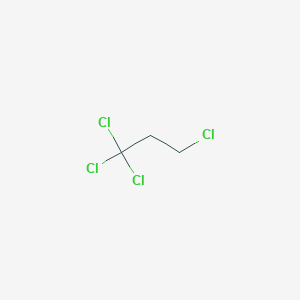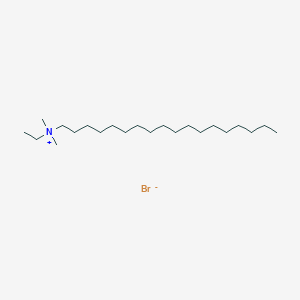
Methiodal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methiodal, also known as sodium iodomethanesulfonate, is a pharmaceutical compound that was historically used as an iodinated contrast medium for X-ray imaging. Its primary application was in myelography, which involves imaging the spinal cord. due to reported cases of adhesive arachnoiditis, its use has been discontinued .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methiodal can be synthesized through the iodination of methanesulfonic acid. The reaction involves the substitution of a hydrogen atom in methanesulfonic acid with an iodine atom, resulting in the formation of iodomethanesulfonic acid. This compound is then neutralized with sodium hydroxide to produce sodium iodomethanesulfonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methiodal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to produce methanesulfonic acid.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Methanesulfonic acid.
Substitution: Various halogenated methanesulfonates.
Aplicaciones Científicas De Investigación
Methiodal has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving the imaging of biological tissues.
Medicine: Historically used as a contrast agent in radiographic imaging.
Industry: Utilized in the production of other iodinated compounds and as an intermediate in chemical manufacturing.
Mecanismo De Acción
Methiodal exerts its effects primarily through its iodine content, which enhances the contrast in X-ray imaging. The iodine atoms absorb X-rays more effectively than surrounding tissues, providing a clearer image. The compound interacts with biological tissues, allowing for detailed visualization of structures such as the spinal cord.
Comparación Con Compuestos Similares
Iofendylate: Another iodinated contrast agent used in myelography.
Iopamidol: A widely used iodinated contrast medium for various imaging procedures.
Iodixanol: A non-ionic, water-soluble iodinated contrast agent.
Methiodal’s uniqueness lies in its specific application in spinal cord imaging and its distinct chemical structure, which differentiates it from other iodinated contrast agents.
Propiedades
Número CAS |
143-47-5 |
|---|---|
Fórmula molecular |
CH3IO3S |
Peso molecular |
222.00 g/mol |
Nombre IUPAC |
iodomethanesulfonic acid |
InChI |
InChI=1S/CH3IO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) |
Clave InChI |
RDFJFVXMRYVOAC-UHFFFAOYSA-N |
SMILES |
C(S(=O)(=O)O)I |
SMILES canónico |
C(S(=O)(=O)O)I |
| 143-47-5 | |
Sinónimos |
Abrodil iodomethanesulfonic acid methiodal Sergosin Skiodan sodium iodomethanesulfonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


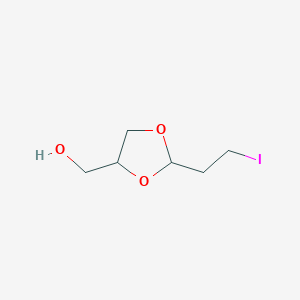
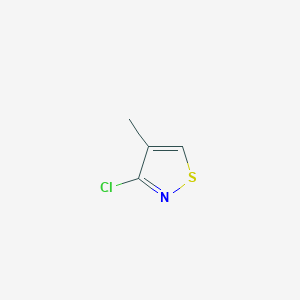

![4-[(trimethylsilyl)oxy]benzaldehyde](/img/structure/B89630.png)
